![molecular formula C19H16N2O2 B5877084 1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone is a chemical compound commonly known as MPPE. It is a synthetic organic compound that has been used in scientific research for various purposes. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of MPPE is not fully understood, but it is believed to work by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. MPPE has been shown to increase the levels of these neurotransmitters in animal models, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects
MPPE has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties. MPPE has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, which could explain its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPE has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biochemical and physiological effects. Additionally, MPPE has been shown to be safe and well-tolerated in animal models, making it a potential candidate for further research. However, there are also some limitations to using MPPE in lab experiments. For example, its mechanism of action is not fully understood, and its effects on humans are not yet known.
Direcciones Futuras
There are several future directions for research on MPPE. One potential area of research is the development of MPPE as a therapeutic agent for the treatment of anxiety and depression in humans. Additionally, further research is needed to understand the mechanism of action of MPPE and its effects on humans. Other potential areas of research include the development of MPPE as a therapeutic agent for the treatment of inflammatory diseases and the study of its effects on other neurotransmitters and enzymes in the brain.
Conclusion
In conclusion, MPPE is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its effects on humans. Overall, MPPE has the potential to be a valuable tool in scientific research and a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
MPPE can be synthesized using different methods. One of the most common methods is through the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a palladium catalyst and hydrogen gas to obtain MPPE. Other methods of synthesis include the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetic anhydride in the presence of a base such as pyridine.
Aplicaciones Científicas De Investigación
MPPE has been used in scientific research for various purposes. One of the most common applications is in the study of the central nervous system. MPPE has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, MPPE has been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[4-(2-methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-8-10-17(11-9-15)23-19-12-18(20-14(2)21-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMTNCCUPYOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

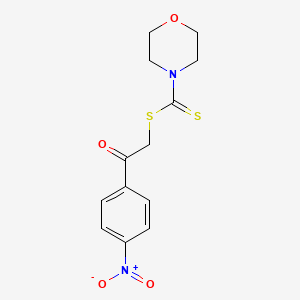
![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
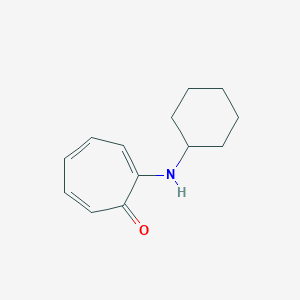
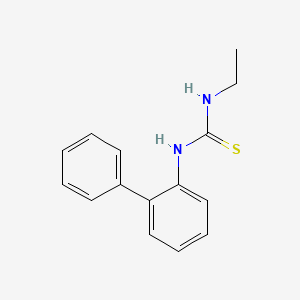
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)
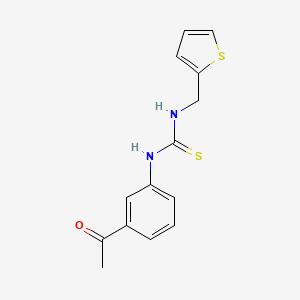
![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)
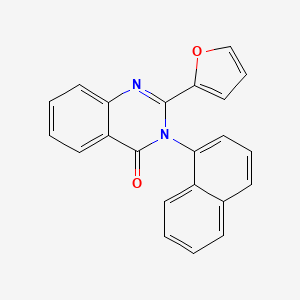
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)